molecular formula C11H11FN2 B13335377 4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole

4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole

Cat. No.: B13335377
M. Wt: 190.22 g/mol
InChI Key: GQQHNITWUIPDTG-UHFFFAOYSA-N
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Description

4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole is an organic compound that features an imidazole ring substituted with a 3-fluorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole typically involves the reaction of 3-fluoroacetophenone with imidazole under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1-(3-fluorophenyl)cyclohexanol: Shares the 3-fluorophenyl group but differs in the core structure.

    4F-3-methyl-α-PVP: A structural analog with a different core and functional groups.

Uniqueness

4-(1-(3-Fluorophenyl)ethyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

5-[1-(3-fluorophenyl)ethyl]-1H-imidazole

InChI

InChI=1S/C11H11FN2/c1-8(11-6-13-7-14-11)9-3-2-4-10(12)5-9/h2-8H,1H3,(H,13,14)

InChI Key

GQQHNITWUIPDTG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)C2=CN=CN2

Origin of Product

United States

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